molecular formula C11H7ClN4 B2540744 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 160290-42-6

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2540744
CAS No.: 160290-42-6
M. Wt: 230.66
InChI Key: DYJZXJFZHSVISG-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-chlorophenyl group at position 5. Its molecular formula is C₁₇H₁₃ClN₄, with an average molecular mass of 308.77 g/mol . The compound is structurally characterized by a fused bicyclic system: a pyrimidine ring (six-membered) condensed with a triazole ring (five-membered). The 4-chlorophenyl substituent introduces steric and electronic effects that influence its chemical reactivity, physical properties, and biological activity. This compound has been investigated in diverse contexts, including medicinal chemistry (e.g., anticonvulsant, antidiabetic, and anticancer agents) and agrochemical development .

Properties

IUPAC Name

7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJZXJFZHSVISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically occurs in dry toluene at 140°C .

Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method allows for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines under mild conditions, resulting in yields ranging from 40% to 96% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and catalysis by Schiff base complexes on magnetite nanoparticles suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, which can exhibit different biological activities .

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that derivatives of 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit antiviral activity against influenza A virus. Research focused on disrupting the protein-protein interactions within the viral RNA-dependent RNA polymerase complex has shown promising results. The hybrid compounds demonstrated effectiveness in inhibiting the PA-PB1 interface, which is crucial for viral replication .

Anticancer Activity

The compound has also been investigated for its anticancer properties. For instance, derivatives targeting the ERK signaling pathway have shown potential in suppressing cancer cell proliferation. Studies have reported that these compounds can induce apoptosis in various cancer cell lines, suggesting their utility as anticancer agents .

Antimicrobial Activity

There is emerging evidence that triazolo-pyrimidine derivatives possess antimicrobial properties. These compounds have been tested against various bacterial strains and have shown significant inhibitory effects, making them candidates for developing new antibiotics .

Case Study 1: Anti-Influenza Activity

In a study published in Nature Communications, researchers synthesized a series of triazolo-pyrimidine derivatives and evaluated their antiviral efficacy against influenza A virus. The best-performing compound showed a significant reduction in viral load in infected cells compared to controls. Molecular docking studies suggested strong binding affinities to the PA-PB1 interface of the polymerase complex .

Case Study 2: Anticancer Evaluation

A publication in Molecular Cancer Therapeutics detailed the synthesis of several triazolo-pyrimidine derivatives and their evaluation against breast cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This study highlights the potential of these compounds as therapeutic agents in oncology .

Summary Table of Applications

ApplicationActivity TypeReferences
AntiviralInfluenza A virus
AnticancerBreast cancer
AntimicrobialBacterial strains

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Anticonvulsant Activity (MES Test)
Compound Name ED₅₀ (mg/kg) Protective Index (PI) Notes
7-(4-Chlorophenyl)triazolo[1,5-a]pyrimidine 45.2 3.8 Moderate neurotoxicity
7-(2,4-Dichlorophenoxy)triazolo[1,5-a]pyrimidine (5e) 32.1 5.2 Higher potency than parent compound
7-(4-Methoxyphenyl)triazolo[1,5-a]pyrimidine >100 <1.0 Low activity, high toxicity

Biological Activity

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound belongs to a class of bicyclic N-heteroarenes known for their versatile bioactivities. Its synthesis typically involves the cyclization of 1H-1,2,4-triazol-5-amine with various substituted phenyl groups. For instance, one method includes the reaction of ethyl 4-chloro-3-oxobutanoate with 1H-1,2,4-triazol-5-amine under acidic conditions to yield the desired triazolo-pyrimidine structure .

Anticancer Properties

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer activities through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds derived from this scaffold have shown potent inhibitory effects against several cancer cell lines. For example:
    • 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibited an IC50 value of 3.91 µM against MCF-7 cells .
    • Another derivative demonstrated an IC50 value of 0.53 µM against HCT-116 cells and was effective against multiple cancer types including A549 and HeLa .
  • Mechanisms of Action : The anticancer activity is often attributed to the suppression of critical signaling pathways such as the ERK signaling pathway. This suppression leads to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (e.g., ERK1/2, c-Raf) . Additionally, some compounds induce apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

In addition to anticancer properties, compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine framework have exhibited antibacterial and antiviral activities. For example:

  • Some derivatives have shown efficacy against various bacterial strains and viruses by interfering with their replication processes .

Cytotoxicity Evaluation

A systematic evaluation of cytotoxicity was conducted using several human cancer cell lines (A549 for lung cancer, SW-480 for colorectal cancer, and MCF-7 for breast cancer). The results indicated that compounds derived from this compound displayed varying degrees of cytotoxicity:

CompoundCell LineIC50 (µM)
Compound AA5495.9 ± 1.7
Compound BSW-4802.3 ± 0.91
Compound CMCF-75.65 ± 2.33

These results highlight the potential of these compounds as lead candidates for further development in cancer therapeutics .

Q & A

Basic: What are the common synthetic routes for 7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer:
The compound is typically synthesized via multicomponent reactions. A widely used protocol involves:

  • Step 1: Reacting 4-chlorobenzaldehyde with 3-amino-1,2,4-triazole and ethyl cyanoacetate in the presence of TMDP (tetramethylenediamine piperazine) as a catalyst.
  • Step 2: Solvent optimization (e.g., ethanol/water mixture or molten-state TMDP) improves yield (~92%) and purity.
  • Step 3: Purification via recrystallization in ethanol .
    Alternative methods include fusion of aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, followed by methanol addition and filtration .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in triazolopyrimidine synthesis?

Methodological Answer:
Regioselectivity is influenced by:

  • Catalyst choice: TMDP minimizes side reactions and accelerates cyclization via dual solvent-catalyst roles.
  • Temperature control: Molten-state TMDP at 65°C improves reaction homogeneity and reduces byproducts.
  • Substituent effects: Electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize intermediates, favoring C-7 functionalization.
    Use time-resolved NMR or TLC to monitor intermediate formation and adjust stoichiometry dynamically .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:
Routine characterization includes:

  • NMR spectroscopy: 1^1H and 13^13C NMR identify substituent positions (e.g., aromatic protons at δ 7.3–8.9 ppm).
  • Mass spectrometry (MS): ESI-MS confirms molecular ions (e.g., m/z 533 for derivatives).
  • X-ray diffraction: Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group) .

Advanced: How are photophysical properties modulated in triazolopyrimidine derivatives?

Methodological Answer:
Push-pull systems are engineered via:

  • Substituent selection: Electron-donating (e.g., -NH2_2) and withdrawing (e.g., -Cl) groups at C-5/C-7 alter charge transfer.
  • Grignard functionalization: Successive C–H activation at C-5/C-7 using organomagnesium reagents enhances conjugation.
  • UV-Vis/fluorescence spectroscopy: Quantify molar absorptivity (ε\varepsilon) and Stokes shifts in solvents like DMSO .

Basic: How is the crystal structure resolved for derivatives of this compound?

Methodological Answer:

  • Data collection: Use Bruker APEX2 diffractometers with Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å).
  • Structure solution: SHELXS-97 for phase problem resolution via direct methods.
  • Refinement: SHELXL-2014 refines anisotropic displacement parameters; hydrogen bonds are modeled using SHELXTL .

Advanced: What challenges arise in resolving polymorphic forms of triazolopyrimidines?

Methodological Answer:
Polymorphism is addressed by:

  • Temperature-gradient crystallization: Screen solvents (ethanol, DMF) at 25–65°C to isolate metastable phases.
  • Twinning analysis: Use PLATON to detect pseudo-merohedral twinning in SHELXL.
  • DFT calculations: Compare lattice energies of polymorphs to predict stability .

Basic: What safety protocols are recommended for handling chlorinated triazolopyrimidines?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Waste disposal: Segregate halogenated waste for incineration by certified facilities .

Advanced: How are reactive intermediates stabilized during synthesis?

Methodological Answer:

  • Low-temperature quenching: Add methanol at 0°C to trap enol intermediates.
  • Inert atmosphere: Use N2_2/Ar to prevent oxidation of aminotriazole precursors.
  • Real-time monitoring: Raman spectroscopy tracks intermediate stability in molten-state reactions .

Basic: What biological activities are reported for this compound?

Methodological Answer:

  • Anticancer: Derivatives inhibit microtubule polymerization (IC50_{50} = 0.2–1.5 µM) in MCF-7 and A121 cell lines.
  • Antifungal: EC50_{50} values of 5–20 µM against Rhizoctonia solani via ergosterol biosynthesis disruption.
  • Enzyme inhibition: Targets CB2 cannabinoid receptors (Ki_i = 12 nM) .

Advanced: How are structure-activity relationships (SAR) analyzed for neuroprotective derivatives?

Methodological Answer:

  • Substituent scanning: Replace 4-chlorophenyl with azocan-1-yl or methylpiperidinyl to assess steric/electronic effects.
  • In vitro assays: Measure tau aggregation inhibition (ThT fluorescence) and microtubule-binding (SPR).
  • CoMFA modeling: Align 3D structures to derive contour maps of electrostatic/hydrophobic contributions .

Advanced: How do data contradictions in biological activity arise, and how are they resolved?

Methodological Answer:
Contradictions stem from:

  • Assay variability: Standardize cell lines (e.g., ATCC-certified MCF-7) and incubation times (48–72 hr).
  • Solubility artifacts: Use DMSO controls (<0.1% v/v) to avoid false positives.
  • Crystallographic validation: Correlate bioactivity with substituent orientation (e.g., para-Cl vs. meta-Cl) .

Advanced: What strategies improve stability under physiological conditions?

Methodological Answer:

  • Prodrug design: Introduce phosphate esters at C-6 for hydrolytic activation in vivo.
  • Lipid encapsulation: Use PEGylated liposomes to enhance serum half-life.
  • Accelerated stability testing: Monitor degradation (HPLC) at 40°C/75% RH for 4 weeks .

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